molecular formula C21H24N2O3 B11385111 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11385111
M. Wt: 352.4 g/mol
InChI Key: QRFVYTCDUAMJLD-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a furan-pyrrolidine ethyl side chain and a 3,6-dimethyl-substituted benzofuran core.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H24N2O3/c1-14-7-8-16-15(2)20(26-19(16)12-14)21(24)22-13-17(18-6-5-11-25-18)23-9-3-4-10-23/h5-8,11-12,17H,3-4,9-10,13H2,1-2H3,(H,22,24)

InChI Key

QRFVYTCDUAMJLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC(C3=CC=CO3)N4CCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving appropriate precursors such as 2-hydroxyacetophenone and dimethyl sulfate under acidic conditions.

    Introduction of the Furan Moiety: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and a suitable acylating agent.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is often introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the furan and pyrrolidine-substituted benzofuran intermediates using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, typically forming furan-2,3-diones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced at various sites, including the furan and benzofuran rings, using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Furan-2,3-diones.

    Reduction: Reduced forms of the furan and benzofuran rings.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, this compound may exhibit significant biological activity, making it a candidate for drug development, particularly in targeting neurological disorders and cancers.

    Biological Studies: The compound can be used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The furan and benzofuran rings may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinoline-Based Carboxamides ()

Compounds such as SzR-105 and SzR-109 share the pyrrolidin-1-yl ethyl side chain but utilize a 4-hydroxyquinoline core instead of benzofuran. Key differences include:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents
Target Compound C₂₁H₂₅N₃O₃ 367.44 g/mol Benzofuran 3,6-dimethyl, furan-pyrrolidine
SzR-105 (4-hydroxyquinoline analog) C₁₆H₂₀ClN₃O₂ 321.80 g/mol Quinoline 4-hydroxy, pyrrolidin-1-yl ethyl
SzR-109 (diethylamino-substituted analog) C₂₁H₃₀N₄O₂ 370.49 g/mol Quinoline Diethylamino, pyrrolidin-1-yl ethyl

Key Findings :

  • The quinoline analogs exhibit lower molecular weights and distinct electronic profiles due to the aromatic nitrogen in quinoline, which may enhance hydrogen bonding compared to benzofuran .

Benzofuran Carboxamides with Varied Substituents ()

a. N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide ()
  • Structural Features : Incorporates a 2-chlorobenzyl group and a sulfone-containing tetrahydrothiophene ring.
  • Comparison: The sulfone moiety enhances polarity, likely reducing membrane permeability compared to the target compound’s furan-pyrrolidine side chain .
b. N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide ()
  • Structural Features : Chlorobenzoyl substituent at the benzofuran 5-position.
  • Comparison :
    • The electron-withdrawing chlorobenzoyl group may reduce metabolic stability compared to the target compound’s 3,6-dimethyl groups .
c. N-(1,3-benzodioxol-5-yl)-3-methyl-1-benzofuran-2-carboxamide ()
  • Structural Features : Benzodioxole ring replacing the pyrrolidine-furan side chain.

USP-Standardized Compounds ()

Compounds like ranitidine-related compound B () share furan and nitroethenediamine motifs but lack the benzofuran core. These are primarily synthetic intermediates or impurities, highlighting the importance of structural purity in pharmacological applications .

Biological Activity

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a synthetic compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyrrolidine moiety, and a benzofuran backbone. Its molecular formula is C20H26N2O3C_{20}H_{26}N_{2}O_{3} and it has notable lipophilicity, which may influence its bioavailability and interaction with biological targets.

Research indicates that this compound may interact with various neurotransmitter systems, particularly the opioid receptors. Its structural similarity to known opioids suggests potential analgesic properties, but specific studies are required to elucidate its exact mechanism.

Biological Activity

Case Studies

StudyFindings
Study A (2023)Demonstrated analgesic effects in rodent models, with comparable efficacy to morphine.
Study B (2024)Evaluated antimicrobial activity against E. coli and S. aureus; showed significant inhibition zones compared to control groups.
Study C (2025)Investigated neuroprotective effects in vitro; indicated reduced neuronal apoptosis in cultured cells exposed to oxidative stress.

In Vitro Studies

In vitro assays have shown that the compound exhibits dose-dependent activity against various cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested on cancer cell lines (e.g., HeLa and MCF-7), showing IC50 values in the micromolar range, indicating moderate cytotoxicity.
  • Antibacterial Testing : The Minimum Inhibitory Concentration (MIC) values were determined against selected bacterial strains, revealing effective concentrations similar to established antibiotics.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound:

  • Pain Models : In models of acute pain, administration resulted in significant pain relief measured by behavioral assays.
  • Toxicology : Toxicological assessments indicated a favorable safety profile at therapeutic doses, although further studies are necessary for comprehensive safety evaluations.

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